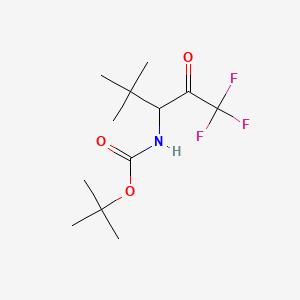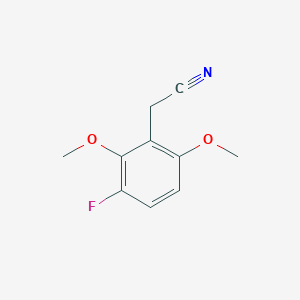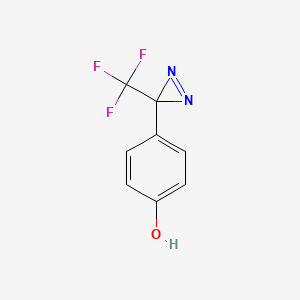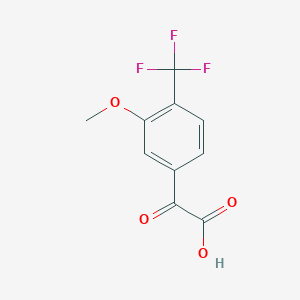
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and an oxoacetic acid moiety attached to a benzene ring. It is primarily used for research purposes in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a potential method for large-scale synthesis due to its efficiency and versatility in forming carbon–carbon bonds.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxoacetic acid moiety to other functional groups.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium trifluoromethanesulfinate (NaSO2CF3) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the methoxy and trifluoromethyl groups, play a crucial role in its reactivity and interactions. These groups can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid: This compound is structurally similar but lacks the oxoacetic acid moiety.
3-Methoxy-4-(trifluoromethyl)benzoic acid: Another similar compound with a benzoic acid moiety instead of oxoacetic acid.
Uniqueness
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H7F3O4 |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C10H7F3O4/c1-17-7-4-5(8(14)9(15)16)2-3-6(7)10(11,12)13/h2-4H,1H3,(H,15,16) |
Clave InChI |
TXDFEUMHTWFGPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
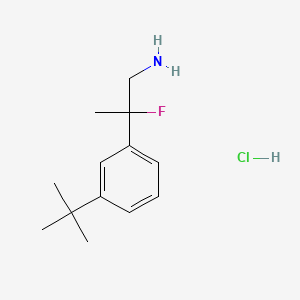

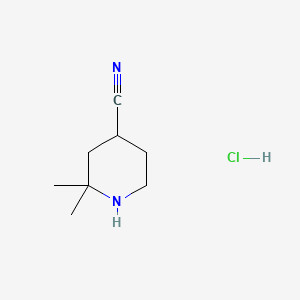

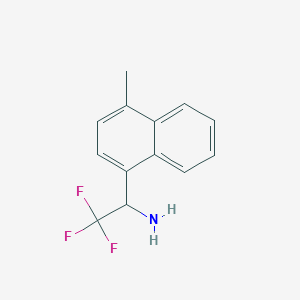
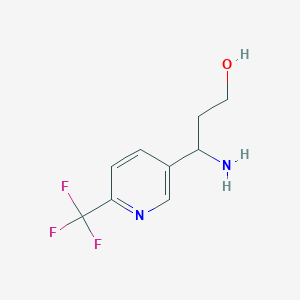
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
